molecular formula C18H20BrNO3S B15368751 5-(3-Bromo-4-(2-cyclohexylethoxy)benzylidene) thiazolidine-2,4-dione

5-(3-Bromo-4-(2-cyclohexylethoxy)benzylidene) thiazolidine-2,4-dione

Cat. No.: B15368751
M. Wt: 410.3 g/mol
InChI Key: NNJXJDRXWLCJSS-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-(2-cyclohexylethoxy)benzylidene)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a benzylidene moiety substituted with a bromo group at the 3-position and a 2-cyclohexylethoxy group at the 4-position. This compound belongs to a class of molecules known for their diverse biological activities, including antidiabetic, anticancer, and enzyme inhibitory properties. Its structural uniqueness lies in the combination of a bulky cyclohexylethoxy group and an electron-withdrawing bromo substituent, which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C18H20BrNO3S

Molecular Weight

410.3 g/mol

IUPAC Name

5-[[3-bromo-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)

InChI Key

NNJXJDRXWLCJSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br

Origin of Product

United States

Scientific Research Applications

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione, also known as 5-(3-Bromo-4-(2-cyclohexylethoxy)benzylidene)thiazolidine-2,4-dione, is a chemical compound with diverse applications in scientific research . It is a thiazolidinedione derivative, characterized by a thiazolidine ring fused with a phenyl group substituted with a bromine atom and a cyclohexylethoxy moiety.

Scientific Research Applications

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione has a variety of uses in scientific research, including metabolic research, environmental pollutant detection, and pharmaceutical development.

Metabolic Research Stable isotope labeling with this compound enables researchers to study metabolic pathways safely in vivo. Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative and quantitative detection. Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds.

Wound Healing 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione serves as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor and wound healing promoter. By inhibiting 15-PGDH, this compound may elevate prostaglandin levels and promote wound closure.

Environmental Monitoring Stable isotope-labeled forms of the compound are utilized as environmental pollutant standards for detecting pollutants in air, water, soil, sediment, and food.

Drug Discovery The compound is useful in treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening. As a thiazolidinedione, it interacts with peroxisome proliferator-activated receptors (PPARs), which play critical roles in glucose and lipid metabolism.

Chemical Properties and Reactions

The chemical reactivity of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione primarily involves nucleophilic substitutions and electrophilic additions, typical of thiazolidinediones.

Biological Activities and Interactions

Interaction studies have focused on the compound's binding affinity to PPAR gamma and other related receptors. Findings suggest that this compound may exhibit higher potency than some existing therapies due to its unique structural features.

Analogues

Several compounds share structural similarities with 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione.

Compound NameStructural FeaturesBiological Activity
5-(3-Chloro-4-(2-cyclohexylethoxy)benzylidene)-2,4-thiazolidinedioneChlorine substitution instead of bromineAntidiabetic and antimicrobial
5-(3-Methyl-4-(2-cyclohexylethoxy)benzylidene)-2,4-thiazolidinedioneMethyl substitutionAntidiabetic
5-(3-Fluoro-4-(2-cyclohexylethoxy)benzylidene)-2,4-thiazolidinedioneFluorine substitutionAnticancer activity

Comparison with Similar Compounds

Substituent Effects on Activity

  • Electron-Withdrawing Groups (e.g., Bromo, Nitro):
    The 3-bromo substituent in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors. For instance, nitro groups in PTP1B inhibitors (e.g., compound 7e) improve potency by stabilizing enzyme-inhibitor interactions .
  • This contrasts with smaller alkoxy groups (e.g., methoxy in Jiwane’s compounds), which prioritize PPARγ activation .
  • Hydroxy/Methoxy Groups:
    Hydroxy substituents (e.g., 4-hydroxybenzylidene TZD) are critical for mitochondrial pyruvate carrier (MPC) inhibition, while methoxy groups favor antidiabetic effects via PPARγ .

Anticancer Activity: PPARγ-Independent Mechanisms

Unlike classical TZDs (e.g., troglitazone), the target compound and its analogs (e.g., Δ2-TG, Δ2-CG) exhibit PPARγ-independent anticancer effects. These compounds repress cyclin D1 via proteasome-mediated degradation, a mechanism observed in breast and prostate cancer cells. The cyclohexylethoxy group may enhance this activity by promoting intracellular retention or target binding .

Enzyme Inhibition Profiles

  • PTP1B Inhibition: Derivatives with halogen or nitro groups (e.g., compound 7e) show potent PTP1B inhibition, a target for diabetes and obesity.
  • Tyrosinase and Antioxidant Activity: Analogous TZDs with phenolic or hydroxybenzylidene groups (e.g., 5-(2,4-dihydroxybenzylidene)TZD) demonstrate tyrosinase inhibition and antioxidant properties, suggesting that bromo/cyclohexylethoxy substitutions could be explored in these contexts .

Pharmacokinetic Considerations

The cyclohexylethoxy group in the target compound likely enhances metabolic stability compared to shorter alkoxy chains (e.g., ethoxy or methoxy). However, this may reduce aqueous solubility, necessitating formulation adjustments. In contrast, sodium salts of TZDs (e.g., WO02/26735A1) improve solubility but may alter tissue distribution .

Preparation Methods

Synthetic Strategies and Reaction Mechanisms

The primary synthetic route to 5-[[3-bromo-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves a Knoevenagel condensation between thiazolidine-2,4-dione and 3-bromo-4-(2-cyclohexylethoxy)benzaldehyde (Figure 1). This reaction proceeds via a base-catalyzed mechanism, where the active methylene group of the thiazolidinedione nucleus undergoes deprotonation to form an enolate intermediate. Subsequent nucleophilic attack on the aldehyde carbonyl group generates the benzylidene product.

Stepwise Synthesis

Preparation of Thiazolidine-2,4-Dione

Thiazolidine-2,4-dione, the core heterocycle, is synthesized by cyclizing thiourea with chloroacetic acid under acidic conditions. The reaction mechanism involves nucleophilic substitution, where the sulfur atom of thiourea attacks the α-carbon of chloroacetic acid, followed by intramolecular cyclization to form the thiazolidine ring.

Synthesis of 3-Bromo-4-(2-Cyclohexylethoxy)Benzaldehyde

The aldehyde precursor is prepared via a Williamson ether synthesis between 3-bromo-4-hydroxybenzaldehyde and 2-cyclohexylethyl bromide. Potassium carbonate in acetone facilitates the nucleophilic substitution, yielding the ether-linked intermediate.

Knoevenagel Condensation

Equimolar amounts of thiazolidine-2,4-dione and 3-bromo-4-(2-cyclohexylethoxy)benzaldehyde are refluxed in ethanol with piperidine as a base catalyst. The reaction typically achieves completion within 6–8 hours, as monitored by thin-layer chromatography (TLC).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, base selection, and temperature (Table 1).

Table 1: Comparative Analysis of Reaction Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol Dimethylformamide (DMF) Ethanol
Base Piperidine (10 mol%) Sodium bicarbonate (3 eq) Piperidine (10 mol%)
Temperature Reflux (78°C) 25–35°C Reflux (78°C)
Yield 72–75% 68% 75%

Ethanol outperforms DMF due to its ability to solubilize both reactants while facilitating azotropic removal of water. Piperidine, a non-nucleophilic base, minimizes side reactions compared to bicarbonate.

Purification and Isolation

Crude product purification is achieved via:

  • Crystallization : Dissolving the product in hot ethanol followed by slow cooling yields crystals with 95% purity.
  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) enhances purity to >98% for analytical applications.

Structural Characterization

Spectroscopic Data

Table 2: Key Spectroscopic Signatures

Technique Data Reference
1H NMR (400 MHz, DMSO-d6) δ 7.72 (s, 1H, CH=), 7.58–7.42 (m, 3H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, OCH2), 1.82–1.21 (m, 11H, cyclohexyl)
13C NMR (101 MHz, DMSO-d6) δ 167.3 (C=O), 159.8 (C-Br), 128.5–114.2 (Ar-C), 69.4 (OCH2), 33.1–24.7 (cyclohexyl)
HRMS [M+H]+ m/z calcd for C18H20BrNO3S: 410.0321; found: 410.0324

X-ray crystallography confirms the Z-configuration of the benzylidene group, with a dihedral angle of 8.35° between the thiazolidine and aryl rings.

Challenges and Mitigation Strategies

  • Low Solubility : The lipophilic cyclohexylethoxy group reduces aqueous solubility (logP = 4.8). Co-crystallization with succinic acid improves bioavailability.
  • Isomerization : Prolonged heating may cause ZE isomerization. Strict temperature control during condensation prevents this.

Comparison with Analogous Compounds

Table 3: Structural and Synthetic Comparisons

Compound Substituent Yield Key Difference
5-(3-Chloro-4-(2-cyclohexylethoxy)benzylidene) TZD Cl instead of Br 78% Faster condensation due to lower steric hindrance
5-(3-Fluoro-4-(ethoxy)benzylidene) TZD F, ethoxy instead of Br, cyclohexylethoxy 81% Higher solubility (logP = 3.1)

Q & A

Q. What are the key synthetic strategies for 5-(3-Bromo-4-(2-cyclohexylethoxy)benzylidene)thiazolidine-2,4-dione?

The synthesis typically involves Knoevenagel condensation between thiazolidine-2,4-dione and a substituted benzaldehyde derivative. For example:

  • Step 1 : React thiourea with chloroacetic acid to form thiazolidine-2,4-dione .
  • Step 2 : Condense with 3-bromo-4-(2-cyclohexylethoxy)benzaldehyde under basic conditions (e.g., piperidine in ethanol) to form the benzylidene intermediate .
  • Purification : Crystallization from ethanol or chromatography for higher purity .

Q. How is the structural identity of this compound confirmed in academic research?

  • 1H/13C-NMR : Characterizes aromatic protons (δ 7.2–7.8 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and the thiazolidine-dione carbonyl (δ 167–170 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography (if available): Validates stereochemistry and Z/E configuration of the benzylidene group .

Q. What initial biological screening assays are recommended for this compound?

  • PPARγ Activation : Transactivation assays using reporter gene systems (e.g., luciferase in HEK293 cells) to assess hypoglycemic potential .
  • Tyrosinase Inhibition : Spectrophotometric measurement of dopachrome formation .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence PPARγ binding affinity?

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br) enhance PPARγ binding by stabilizing hydrogen bonds with residues like Ser289 and His449. In contrast, bulky groups (e.g., cyclohexylethoxy) may improve lipophilicity but reduce solubility .
  • SAR Studies : 5-[4-(2-amino-5-ethoxypyridine)ethoxy benzyl] derivatives show superior activity (IC50: 0.8 μM) compared to pioglitazone (IC50: 1.2 μM) due to optimized hydrophobic interactions .

Q. How can computational modeling guide the optimization of this compound?

  • QSAR Modeling : Predicts activity based on descriptors like polar surface area and logP. For example, a ClogP < 5 improves membrane permeability .
  • Molecular Dynamics : Simulates binding stability with PPARγ over 100 ns, identifying critical residues (e.g., Glu343) for hydrogen bonding .
  • Docking Studies : Prioritize derivatives with <i>in silico</i> binding energies < -9.0 kcal/mol .

Q. How to resolve contradictions between in vitro and in vivo activity data?

  • Case Study : A derivative showed potent PPARγ activation <i>in vitro</i> (EC50: 0.5 μM) but poor <i>in vivo</i> hypoglycemic effects. Possible causes:
    • Pharmacokinetics : Low oral bioavailability due to high logP (5.2) .
    • Metabolic Instability : Rapid oxidation of the cyclohexylethoxy group .
  • Mitigation : Introduce hydrophilic substituents (e.g., -OH) or prodrug strategies .

Q. How does this compound compare to other thiazolidinediones (TZDs) like rosiglitazone?

  • Advantages : The bromo and cyclohexylethoxy substituents reduce cardiotoxicity risks compared to troglitazone .
  • Limitations : Lower aqueous solubility than rosiglitazone (logP: 4.8 vs. 3.1) may limit formulation options .

Q. What strategies are recommended for designing dual-acting TZD derivatives?

  • Dual PPARα/γ Agonists : Replace bromo with -CF3 to enhance PPARα binding (e.g., EC50: 0.3 μM for PPARγ, 0.9 μM for PPARα) .
  • Anticancer Hybrids : Conjugate with hydrazone moieties (e.g., {2-[(5-Bromo-2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid) to target VEGFR-2 (IC50: 1.2 μM) .

Q. How to optimize physicochemical properties without compromising activity?

  • LogP Reduction : Replace cyclohexylethoxy with shorter chains (e.g., ethoxy) to lower logP from 5.2 to 4.0 .
  • Solubility Enhancement : Formulate as sodium salts or co-crystals with succinic acid .

Q. What SAR insights guide the development of antimicrobial derivatives?

  • Azo Linkages : Derivatives with azo groups (e.g., 5-((E)-4-hydroxy-3-methoxy-5-((Z)-phenyldiazenyl)benzylidene)thiazolidine-2,4-dione) exhibit broad-spectrum activity (MIC: 8–16 μg/mL against <i>S. aureus</i>) .
  • Halogen Substitution : Bromo groups enhance membrane penetration, while methoxy groups improve stability .

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